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Introduction

ADP-ribosylation is a dynamic post-translational modification essential for a multitude of cellular
processes, including DNA repair, transcription, cell death, and innate immunity.[1][2] This
process, catalyzed by ADP-ribosyltransferases (ARTS), involves the transfer of ADP-ribose
from nicotinamide adenine dinucleotide (NAD+) to specific target molecules, which can be
proteins or nucleic acids.[3][4] The enzymes responsible can create either a single attachment
(mono-ADP-ribosylation or MARYylation) or complex chains (poly-ADP-ribosylation or
PARYylation).[5] The subcellular location where ADP-ribose is produced is a critical determinant
of its function, dictating which signaling pathways are activated and what the ultimate
physiological outcome will be. Understanding this spatial regulation is paramount for
developing targeted therapeutics that can modulate these pathways in disease states. This
guide provides a comprehensive overview of the key enzymes involved, their specific
subcellular localizations, the signaling events they initiate, and detailed protocols for their study.

Key Enzymes in ADP-Ribose Production

The primary producers of ADP-ribose in mammalian cells belong to the Poly(ADP-ribose)
Polymerase (PARP) family and the Sterile Alpha and TIR Motif Containing 1 (SARM1) protein.

e The PARP Family: This family consists of 17 members in humans, which are structurally and
functionally diverse.[3][5] They are broadly classified based on their catalytic activity.
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o Poly(ADP-ribose) Polymerases (PARPSs): PARP1, PARP2, and the tankyrases (PARP5a
and PARP5Db) are the primary enzymes capable of synthesizing long, branched chains of
poly(ADP-ribose) (PAR).[6]

o Mono(ADP-ribose) Polymerases (MARPS): The majority of the PARP family members,
including PARP3, PARP4, and PARP6-16, catalyze the transfer of only a single ADP-
ribose unit.[3][6]

o SARM1: Sterile Alpha and TIR Motif Containing 1 (SARM1) is a unique enzyme and the
founding member of the TIR-domain family of NAD+ hydrolases.[7] Its activation, particularly
in neurons following injury, leads to rapid NAD+ depletion, a key event in programmed axon
degeneration.[8][9]

Subcellular Localization of ADP-Ribose Production

The generation of ADP-ribose is not ubiquitous within the cell but is instead confined to
specific compartments, allowing for localized signaling. This compartmentalization is achieved
through the specific targeting and retention of ADP-ribose-producing enzymes.

The Nucleus

The nucleus is the most well-studied site of ADP-ribose production, primarily in the context of
maintaining genome integrity.

o Key Enzymes: PARP1 and PARP2 are the most prominent nuclear PARPs. PARPL is highly
abundant and accounts for over 85% of the total cellular PARP activity upon DNA damage.
[10][11] PARPS is also found in the nucleus and plays a role in the DNA damage response.

[2]

e Primary Function: In response to DNA strand breaks, PARP1 and PARP2 are rapidly
recruited to the site of damage.[12] They use NAD+ to synthesize large amounts of PAR,
which acts as a scaffold to recruit DNA repair machinery.[11] This nuclear PAR signal is
crucial for processes like base excision repair and double-strand break repair.

 Signaling Pathway: The nuclear DNA damage response (DDR) is a canonical pathway
involving PARP1.

© 2025 BenchChem. All rights reserved. 2/17 Tech Support


https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://www.mdpi.com/2072-6694/13/9/2042
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
http://www.cohenlabohsu.com/uploads/1/1/7/6/117638743/mechanisms_governing_parp_expression_localization_and_activity_in_cells.pdf
https://www.mdpi.com/2072-6694/13/9/2042
https://pmc.ncbi.nlm.nih.gov/articles/PMC8612704/
https://www.biorxiv.org/content/10.1101/2022.04.27.489702v1.full-text
https://compartments.jensenlab.org/Entity?figures=subcell_cell_%%&knowledge=10&textmining=10&predictions=10&type1=9606&type2=-22&id1=ENSP00000468032
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2923840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3756671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7050491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2923840/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

DNA Strand Break

recruits & agtivates substrate

Nucleus

PARP1

Poly(ADP-ribose)

synthesizes

(PAR)

recruits

DNA Repair Factors
(e.g., XRCC1, Lig3)

DNA Repair

l

Click to download full resolution via product page

Caption: Nuclear PARP1 signaling in the DNA Damage Response.

Mitochondria

Mitochondria contain a distinct pool of NAD+ and are a key site for localized ADP-ribose
signaling, particularly in the context of cell death and neurodegeneration.[13]

o Key Enzymes: Both PARP1 and SARM1 are found in mitochondria.[8][13] PARP1 has been
identified in the mitochondrial matrix, where it can influence mtDNA repair.[13] SARML1 is
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primarily localized to the outer mitochondrial membrane.[8][14]

Primary Function: Mitochondrial PARP1 activity is linked to the regulation of mitochondrial
DNA integrity and bioenergetics.[13] SARM1 activation on the mitochondrial surface is a
critical step in the pathway of axon self-destruction following injury or disease.[7][8] This
activation leads to the hydrolysis of NAD+ into ADP-ribose, cyclic ADP-ribose (CADPR),
and nicotinamide, triggering a catastrophic energy depletion within the axon.[9]

Signaling Pathway: SARM1-mediated axon degeneration is a key pathway originating from
mitochondria.
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Caption: SARM1-mediated signaling in axon degeneration.

Cytoplasm and Other Compartments

A significant number of PARP family members are primarily or partially located in the
cytoplasm, where they regulate diverse processes.
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e Key Enzymes & Locations:

o Cytoplasm: PARP1 can translocate to the cytoplasm under certain stress conditions.[6][15]
Many other PARPSs, such as PARP7, PARP9, PARP12, PARP13, and PARP14, are
predominantly cytoplasmic.[2][3][16]

o Golgi Apparatus: PARP12 is localized to the Golgi complex.[16]

o Plasma Membrane: Some ADP-ribosyl cyclase activities have been associated with the
plasma membrane, involved in calcium signaling.[17]

e Primary Functions: Cytoplasmic ADP-ribosylation is involved in the formation of stress
granules, regulation of the actin cytoskeleton, cell motility, and innate immune signaling.[2][3]
For instance, following oxidative stress, PARP12 can translocate from the Golgi to stress
granules in a PARP1-dependent manner.[16]

Nucleus-Mitochondria Crosstalk

In certain cell death pathways, such as parthanatos, there is critical crosstalk between nuclear
ADP-ribose production and mitochondrial function.

o Mechanism: Severe DNA damage causes hyperactivation of nuclear PARP1, leading to
massive synthesis of PAR and depletion of the cellular NAD+ pool.[10] The PAR polymer
itself can then translocate from the nucleus to the mitochondria.[18] In the mitochondria, PAR
triggers the release of Apoptosis-Inducing Factor (AlF), which then moves to the nucleus to
induce chromatin condensation and cell death.[18]
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Caption: Nucleus-Mitochondria crosstalk in Parthanatos.

Quantitative Data Summary

Quantifying the precise distribution of ADP-ribosylating enzymes is challenging, but studies
provide valuable estimates of their relative abundance and activity across compartments.
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Table 1: Subcellular Distribution of Key ADP-Ribose Producing Enzymes

. Secondary/Co
Primary . Key
Enzyme T nditional . References
Localization L. Function(s)
Localization
) ) DNA repair,
Mitochondria, o
PARP1 Nucleus Transcription, [6][10][12][13]
Cytoplasm
Cell death
PARP2 Nucleus Cytoplasm DNA repair [2][3]
Centrosome, DNA repair,
PARP3 Nucleus o [2]
Cytoplasm Mitosis
Mitotic spindle Mitosis, Wnt
PARP5a/b Cytoplasm ) ) [2]
poles signaling
Immune
PARP7 Nucleus Cytoplasm signaling, [3]
Transcription
) Cytoplasmic
PARP12 Golgi Apparatus Stress response [16]
stress granules
Nucleus (S- Cell motility,
PARP14 Cytoplasm ) [2]
phase) Focal adhesions
Axon
Outer Axons, ]
) ) ) degeneration,
SARM1 Mitochondrial Dendrites, Cell [8][14]
Neuronal cell
Membrane Body
death

Table 2: Compartmental NAD+ Concentrations

While direct measurement of PARP activity is complex and stimulus-dependent, the

concentration of its substrate, NAD+, varies significantly between compartments, influencing

the potential for ADP-ribosylation.
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Cellular Approximate NAD+ o
Significance Reference

Compartment Concentration

Highest concentration,
) ) supporting both
Mitochondria ~250 uM ] [13]
metabolism and stress

responses.

Sufficient for robust
Nucleus ~100 pM PARP1 activation [13]
during DNA damage.

NAD+ levels are

] tightly regulated by
Variable (lower than ]
Cytoplasm synthesis and [1]
nucleus) ]
consumption

pathways.

Experimental Protocols

Accurate determination of the subcellular localization of ADP-ribose production requires robust
experimental techniques. Below are detailed protocols for two fundamental methods.

Protocol 1: Subcellular Fractionation by Differential
Centrifugation

This method separates cellular compartments based on their size and density, allowing for the
biochemical analysis of enzymes and their products in isolated fractions.
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Caption: Workflow for subcellular fractionation.
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Methodology: All steps should be performed at 4°C with ice-cold buffers to preserve protein
integrity.

e Cell Harvest and Lysis:

o

Harvest cultured cells (e.g., 1-5 x 1077 cells) and wash twice with ice-cold PBS.

o Resuspend the cell pellet in 5 volumes of hypotonic fractionation buffer (e.g., 20 mM
HEPES pH 7.4, 10 mM KCI, 2 mM MgCI2, 1 mM EDTA, 1 mM EGTA, supplemented with
protease and phosphatase inhibitors).[19]

o Allow cells to swell on ice for 15-20 minutes.

o Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by
using a Dounce homogenizer (20-30 strokes with a tight pestle).[20][21] Monitor lysis
using a microscope.

e Nuclear Fraction Isolation:
o Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C.[22]

o The resulting supernatant (S1) contains the cytoplasm, mitochondria, and membrane
fractions. Carefully transfer S1 to a new pre-chilled tube and keep on ice.

o The pellet (P1) is the crude nuclear fraction. Wash the pellet by resuspending in
fractionation buffer and centrifuging again. The final nuclear pellet can be lysed in a
suitable buffer (e.g., RIPA buffer) for analysis.

e Mitochondrial Fraction Isolation:
o Centrifuge the S1 supernatant at 10,000 x g for 15 minutes at 4°C.[19]

o The resulting supernatant (S2) contains the cytosolic and membrane fractions. Transfer
S2 to a new tube.

o The pellet (P2) contains the mitochondria. Wash the mitochondrial pellet carefully with
fractionation buffer and re-centrifuge. Lyse the final pellet for analysis.
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e Cytosolic and Membrane Fraction Isolation:

o Centrifuge the S2 supernatant at 100,000 x g for 1 hour at 4°C using an ultracentrifuge.
[19]

o The final supernatant (S3) is the cytosolic fraction.
o The pellet (P3) is the microsomal/membrane fraction.
e Analysis:

o Analyze equal protein amounts from each fraction by Western blotting using antibodies
against specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH
for cytosol) to confirm fraction purity, alongside antibodies for the ADP-ribosylating enzyme
of interest.

Protocol 2: Immunofluorescence Staining for ADP-
Ribose

This method allows for the direct visualization of ADP-ribose polymers (PAR) and specific
enzymes within the cellular architecture, providing spatial context.
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Caption: Workflow for immunofluorescence detection.

Methodology:
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e Cell Culture and Treatment:
o Grow cells on sterile glass coverslips in a petri dish.

o Apply experimental treatments if desired (e.g., induce DNA damage with 0.5 mM H202 for
10 minutes to stimulate PAR production).[23]

» Fixation:
o Wash cells gently with PBS.
o Fix the cells. The choice of fixative is critical.[23]

» Paraformaldehyde (PFA): Fix with 4% PFA in PBS for 15 minutes at room temperature
for good structural preservation.

= Methanol: Fix with ice-cold 100% methanol for 10 minutes at -20°C. This can
sometimes improve antigen accessibility but may alter morphology.

e Permeabilization and Blocking:

Wash three times with PBS.

[¢]

If using PFA fixation, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

[¢]

Wash three times with PBS containing 0.1% Tween-20 (PBST).

[e]

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine
Serum Albumin (BSA) in PBST) for 1 hour at room temperature.

o

e Antibody Incubation:

o Incubate coverslips with primary antibodies diluted in blocking buffer for 1-2 hours at room
temperature or overnight at 4°C. Use antibodies specific for PAR (e.g., using an
engineered macrodomain like eAf1521 is a highly specific tool) or for the enzyme of
interest (e.g., anti-PARP1, anti-SARM1).[24]

o Wash three times with PBST for 5 minutes each.
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o Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594)
diluted in blocking buffer for 1 hour at room temperature, protected from light.

e Mounting and Imaging:
o Wash three times with PBST.

Counterstain nuclei with DAPI (1 pg/mL in PBS) for 5 minutes.

[e]

Wash once with PBS.

o

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

[¢]

[¢]

Image using a confocal microscope, ensuring identical settings are used for comparison
across different experimental conditions.[23]

Conclusion and Future Directions

The production of ADP-ribose is a tightly regulated process, with its subcellular localization
being a key determinant of its biological function. Nuclear PARPs are central to genome
stability, mitochondrial SARM1 is a key executioner of neuronal self-destruction, and a host of
cytoplasmic PARPs are emerging as critical regulators of diverse physiological processes. The
continued development of advanced detection reagents, such as engineered PAR-binding
domains and live-cell PAR trackers, will further enhance our ability to visualize these dynamic
processes in real-time.[24][25][26] For drug development, a nuanced understanding of
compartmentalized ADP-ribose signaling is crucial. Targeting not just the activity but also the
localization of specific PARP members or SARM1 could lead to more precise and effective
therapeutic interventions for cancer, neurodegenerative diseases, and inflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.biorxiv.org/content/10.1101/2022.02.22.481411.full
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36515832/
https://utsouthwestern.elsevierpure.com/en/publications/detecting-poly-adp-ribose-in-vitro-and-in-cells-using-par-tracker/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9367489/
https://www.benchchem.com/product/b1212986?utm_src=pdf-body
https://www.benchchem.com/product/b1212986?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Nuclear ADP-Ribosylation Reactions in Mammalian Cells: Where Are We Today and
Where Are We Going? - PMC [pmc.ncbi.nim.nih.gov]

2. A systematic analysis of the PARP protein family identifies new functions critical for cell
physiology - PMC [pmc.ncbi.nim.nih.gov]

3. cohenlabohsu.com [cohenlabohsu.com]

4. Beyond protein modification: the rise of non-canonical ADP-ribosylation - PubMed
[pubmed.ncbi.nim.nih.gov]

5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

6. The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks
[mdpi.com]

7. Live imaging reveals the cellular events downstream of SARM1 activation - PMC
[pmc.ncbi.nlm.nih.gov]

8. biorxiv.org [biorxiv.org]
9. compartments.jensenlab.org [compartments.jensenlab.org]

10. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory
Diseases - PMC [pmc.ncbi.nim.nih.gov]

11. The PARP Side of the Nucleus: Molecular Actions, Physiological Outcomes, and Clinical
Targets - PMC [pmc.ncbi.nim.nih.gov]

12. The role of ADP-ribose metabolism in metabolic regulation, adipose tissue differentiation,
and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

13. Poly(ADP-ribose) polymerase 1 regulates mitochondrial DNA repair in an NAD-
dependent manner - PMC [pmc.ncbi.nim.nih.gov]

14. researchgate.net [researchgate.net]
15. researchgate.net [researchgate.net]

16. Frontiers | Beyond PARP1: The Potential of Other Members of the Poly (ADP-Ribose)
Polymerase Family in DNA Repair and Cancer Therapeutics [frontiersin.org]

17. Subcellular localization of cyclic ADP-ribosyl cyclase and cyclic ADP-ribose hydrolase
activities in porcine airway smooth muscle - PubMed [pubmed.ncbi.nim.nih.gov]

18. Poly(ADP-ribose) Signals to Mitochondrial AIF: A Key Event in Parthanatos - PMC
[pmc.ncbi.nlm.nih.gov]

19. docs.abcam.com [docs.abcam.com]

20. Subcellular fractionation protocol [abcam.com]

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1594587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1594587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3756671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3756671/
http://www.cohenlabohsu.com/uploads/1/1/7/6/117638743/mechanisms_governing_parp_expression_localization_and_activity_in_cells.pdf
https://pubmed.ncbi.nlm.nih.gov/35175282/
https://pubmed.ncbi.nlm.nih.gov/35175282/
https://ohsu.elsevierpure.com/en/publications/mechanisms-governing-parp-expression-localization-and-activity-in/
https://www.mdpi.com/2072-6694/13/9/2042
https://www.mdpi.com/2072-6694/13/9/2042
https://pmc.ncbi.nlm.nih.gov/articles/PMC8612704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8612704/
https://www.biorxiv.org/content/10.1101/2022.04.27.489702v1.full-text
https://compartments.jensenlab.org/Entity?figures=subcell_cell_%%&knowledge=10&textmining=10&predictions=10&type1=9606&type2=-22&id1=ENSP00000468032
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2923840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2923840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7050491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7050491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949115/
https://www.researchgate.net/publication/360295214_SARM1_activation_and_its_downstream_pathways_are_distinct_in_neuronal_compartments
https://www.researchgate.net/figure/Effects-of-nuclear-and-cytoplasmic-PARP-1-expression-on-TRA-8-induced-survival-signaling_fig5_330229703
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.801200/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.801200/full
https://pubmed.ncbi.nlm.nih.gov/11042351/
https://pubmed.ncbi.nlm.nih.gov/11042351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752872/
http://docs.abcam.com/pdf/protocols/subcellular_fractionation.pdf
https://www.abcam.com/en-us/technical-resources/protocols/subcellular-fractionation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 21. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells
- PMC [pmc.ncbi.nlm.nih.gov]

e 22. Subcellular Fractionation [labome.com]
e 23. biorxiv.org [biorxiv.org]

e 24. Subcellular Quantitation of ADP-Ribosylation by High-Content Microscopy - PubMed
[pubmed.ncbi.nim.nih.gov]

o 25. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

o 26. Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound
Screens - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Cellular localization of ADP-ribose production].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212986#cellular-localization-of-adp-ribose-
production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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